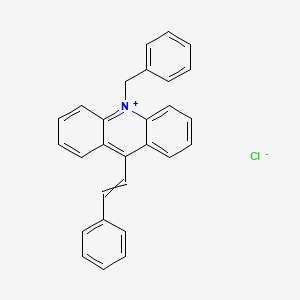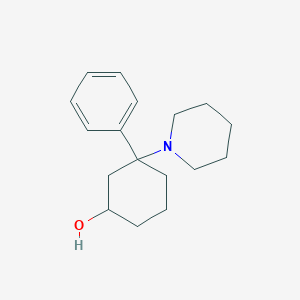
3-phenyl-3-piperidinocyclohexanol (TMS)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-3-piperidinocyclohexanol is a chemical compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.3865 It is an organic compound that features a phenyl group, a piperidine ring, and a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3-piperidinocyclohexanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups . This process typically involves the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 3-phenyl-3-piperidinocyclohexanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic aromatic substitution process to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-3-piperidinocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form quinones using oxidizing agents such as sodium dichromate, chromium trioxide, or potassium nitrosodisulfonate .
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Strong bases like sodium hydride or sodium amide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 3-phenyl-3-piperidinocyclohexanol can yield quinones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-phenyl-3-piperidinocyclohexanol has several scientific research applications across different fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-phenyl-3-piperidinocyclohexanol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Comparación Con Compuestos Similares
3-phenyl-3-piperidinocyclohexanol can be compared with other similar compounds, such as:
Phenylcyclohexanol: Lacks the piperidine ring, making it less complex in structure.
Piperidinocyclohexanol: Does not have the phenyl group, which may affect its chemical properties and applications.
Phenylpiperidine: Missing the cyclohexanol moiety, which could influence its reactivity and biological activity
These comparisons highlight the uniqueness of 3-phenyl-3-piperidinocyclohexanol, particularly its combination of a phenyl group, piperidine ring, and cyclohexanol moiety, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
60756-95-8 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
3-phenyl-3-piperidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-16-10-7-11-17(14-16,15-8-3-1-4-9-15)18-12-5-2-6-13-18/h1,3-4,8-9,16,19H,2,5-7,10-14H2 |
Clave InChI |
NHEKQIGDKRYTQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCCC(C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



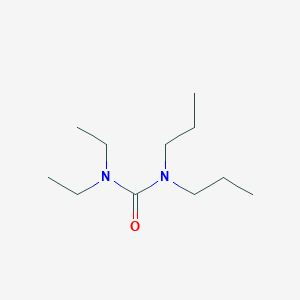

![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
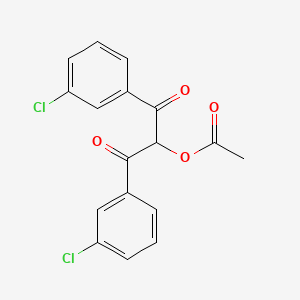
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
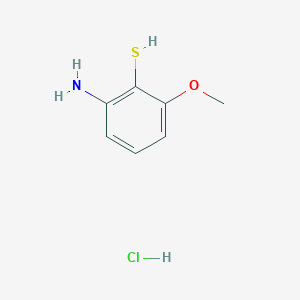
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
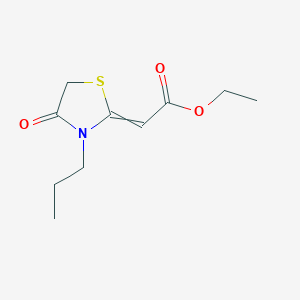
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
